molecular formula C13H14FNO4 B13491872 3-(((Allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

3-(((Allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B13491872
M. Wt: 267.25 g/mol
InChI Key: UWKYGFJGMFKGHS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that features a fluorophenyl group, a propanoic acid moiety, and a prop-2-en-1-yloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the fluorophenyl intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts acylation reaction can introduce the propanoic acid moiety.

    Introduction of the prop-2-en-1-yloxycarbonylamino group: This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the prop-2-en-1-yloxycarbonylamino group to the intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
  • 3-(4-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
  • 3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can impart unique properties such as increased metabolic stability and altered electronic characteristics. These features can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(8-12(16)17)9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)

InChI Key

UWKYGFJGMFKGHS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Origin of Product

United States

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